(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-aminopropyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-4-2-5-14-6-8-15(9-7-14)12(16)11-3-1-10-17-11/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUSWRBXWLJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its CAS number 192130-34-0, is a piperazine derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 229.32 g/mol. The structure features a piperazine ring substituted with an aminopropyl group and a tetrahydrofuran moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H23N3O2 |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 192130-34-0 |
| InChI Key | QSYTWBKZNNEKPN-UHFFFAOYSA-N |
Research indicates that piperazine derivatives, including the compound , can interact with various biological targets. Notably, they have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
Antimicrobial Properties
In studies focused on tuberculosis, similar piperazine derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for bacterial survival . The compound's structural features may contribute to its effectiveness against such pathogens.
Analgesic Activity
Research has also explored the analgesic potential of piperazine derivatives. Modifications in their chemical structure can enhance pain-relieving properties, suggesting that compounds like this compound could be developed into effective analgesics through further chemical optimization .
Case Studies
- Inhibition of Acetylcholinesterase :
- Antitubercular Activity :
Scientific Research Applications
The compound (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its chemical structure, exhibits a variety of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.
Pharmacological Studies
Research indicates that compounds similar to this compound are being investigated for their roles as potential anxiolytics and antidepressants. The piperazine framework is particularly noted for its efficacy in modulating serotonin and dopamine pathways, which are crucial in mood regulation.
Anticancer Research
Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds incorporating similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that modifications to the piperazine core can lead to enhanced cytotoxicity against various cancer cell lines.
Neuropharmacology
The compound's interaction with neurotransmitter systems suggests applications in treating neurodegenerative diseases. Research into related compounds has shown effectiveness in models of Alzheimer's disease, where they may help mitigate cognitive decline by enhancing cholinergic signaling.
Antimicrobial Properties
Emerging data suggest that piperazine derivatives possess antimicrobial activity against a range of pathogens. Investigations into their structure-activity relationships have revealed that specific substitutions can enhance their efficacy against bacterial strains, making them candidates for antibiotic development.
Table: Summary of Case Studies Involving Piperazine Derivatives
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core piperazin-1-yl(tetrahydrofuran-2-yl)methanone scaffold is shared across multiple derivatives. Key structural variations include:
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (13) | 4-Amino-6,7-dimethoxyquinazolin-2-yl at piperazine 4-position | Aromatic heterocycle (quinazoline) enhances planar rigidity; yields 65% | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl at piperazine 4-position; furan-2-yl methanone | Aromatic amine for hydrogen bonding; furan increases π-π interactions | |
| Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | 4-(Trifluoromethyl)phenyl at piperazine 4-position; thiophen-2-yl methanone | Electron-withdrawing CF₃ group enhances metabolic stability | |
| (4-(2-Chloro-4-nitro-5-(vinylthio)thien-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (P28G6) | Chloro-nitro-thienyl at piperazine 4-position | Electrophilic nitro and chloro groups for covalent binding |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminopropyl chain in the target compound provides a basic, nucleophilic site, contrasting with electron-withdrawing groups (e.g., CF₃ in MK37) that improve stability but reduce reactivity .
- Heterocyclic vs.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves:
- Construction or procurement of a piperazine intermediate.
- Introduction of the 3-aminopropyl substituent onto the piperazine nitrogen.
- Formation of the amide bond between the piperazine nitrogen and the tetrahydrofuran-2-carboxylic acid or its activated derivative.
Stepwise Preparation
Preparation of 4-(3-Aminopropyl)piperazine Intermediate
A common approach starts with piperazine or a protected piperazine derivative. The 3-aminopropyl group is introduced via nucleophilic substitution using 3-bromopropylamine or a protected equivalent. For example, a reaction of piperazine with 3-bromopropylamine under basic conditions (e.g., K2CO3 in DMF) at moderate temperatures (20–50 °C) can yield the 4-(3-aminopropyl)piperazine intermediate with high efficiency (up to 97% yield reported in analogous systems).
Activation of Tetrahydrofuran-2-carboxylic Acid
The tetrahydrofuran-2-yl moiety is introduced via the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid. This acid is typically activated for amide bond formation using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA or triethylamine (TEA). The activation occurs in polar aprotic solvents such as DMF at ambient temperature, facilitating the formation of an active ester intermediate ready for nucleophilic attack by the amine.
Amide Bond Formation
The key step involves coupling the 4-(3-aminopropyl)piperazine intermediate with the activated tetrahydrofuran-2-carboxylic acid derivative. This step is generally performed in DMF or dichloromethane (DCM) with HATU and a base (TEA or DIPEA) at room temperature for 1–2 hours. The reaction completion is monitored by LC-MS or TLC. After coupling, the reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. Purification is achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.
Alternative Synthetic Routes
Reductive amination approach: In some cases, the aminopropyl substituent can be introduced via reductive amination of a piperazine aldehyde intermediate with 3-aminopropylamine, followed by reduction with sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows for selective functionalization and can be coupled with subsequent amide formation.
Protection/deprotection strategies: To improve selectivity and yield, protecting groups such as Boc (tert-butoxycarbonyl) can be used on the amine functionalities during intermediate steps. Deprotection is typically achieved with trifluoroacetic acid (TFA) or HCl in methanol before final coupling.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-(3-Aminopropyl)piperazine | Piperazine + 3-bromopropylamine, K2CO3 | DMF | 20–50 °C | 0.5–1h | Up to 97 | Nucleophilic substitution |
| Activation of acid | Tetrahydrofuran-2-carboxylic acid + HATU + base | DMF | 20 °C | 0.5–1h | N/A | Formation of active ester |
| Amide bond formation | Activated acid + 4-(3-aminopropyl)piperazine + base | DMF/DCM | 20 °C | 1–2h | 70–85 | Coupling reaction, monitored by LC-MS/TLC |
| Protection/deprotection (if used) | Boc protection with Boc2O; deprotection with TFA/HCl | Various | RT | 1–2h | High | Improves selectivity and purification |
Purification and Characterization
Purification is generally performed by silica gel column chromatography using gradients of petroleum ether and ethyl acetate. The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm structural integrity.
- Mass Spectrometry (MS): LC-MS to confirm molecular weight.
- Infrared Spectroscopy (IR): To verify functional groups, especially the amide bond.
- Melting point and elemental analysis: For purity assessment.
Detailed Research Findings
The use of HATU as a coupling reagent is preferred due to its high efficiency and mild reaction conditions, which preserve sensitive functional groups such as the tetrahydrofuran ring.
Protection of amine groups with Boc enhances the selectivity of the coupling reaction and facilitates purification, especially when multiple amines are present in the molecule.
Reductive amination strategies provide an alternative to direct alkylation for introducing the aminopropyl substituent, offering better control over substitution patterns and stereochemistry when relevant.
Reaction monitoring by LC-MS is crucial to ensure complete conversion and to avoid side reactions, particularly hydrolysis or over-alkylation.
Yields can vary depending on the purity of starting materials, solvent choice, and reaction scale but generally range from 70% to above 90% for key steps.
Q & A
Basic Research Question
- HPLC-PDA : High-performance liquid chromatography with photodiode array detection to quantify impurities (>98% purity threshold) .
- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via NMR/MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to recommend storage temperatures (e.g., –20°C for long-term stability) .
How can researchers design derivatives to enhance target selectivity while retaining potency?
Advanced Research Question
Derivative design strategies include:
- Bioisosteric Replacement : Substituting THF with morpholine or tetrahydropyran to modulate steric and electronic effects .
- Side-Chain Modifications : Introducing substituents (e.g., methyl, fluoro) on the piperazine ring to explore structure-activity relationships (SAR) .
- Fragment-Based Screening : Identifying minimal pharmacophores using X-ray crystallography or SPR binding assays .
Iterative cycles of synthesis and testing (e.g., IC determination) are critical for optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
